

In Vitro Spectrum of Activity for Gepotidacin Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: *Gepotidacin hydrochloride*

CAS No.: 1075235-46-9

Cat. No.: B12772602

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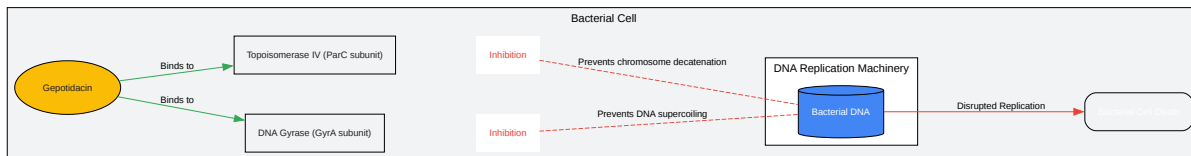
Introduction

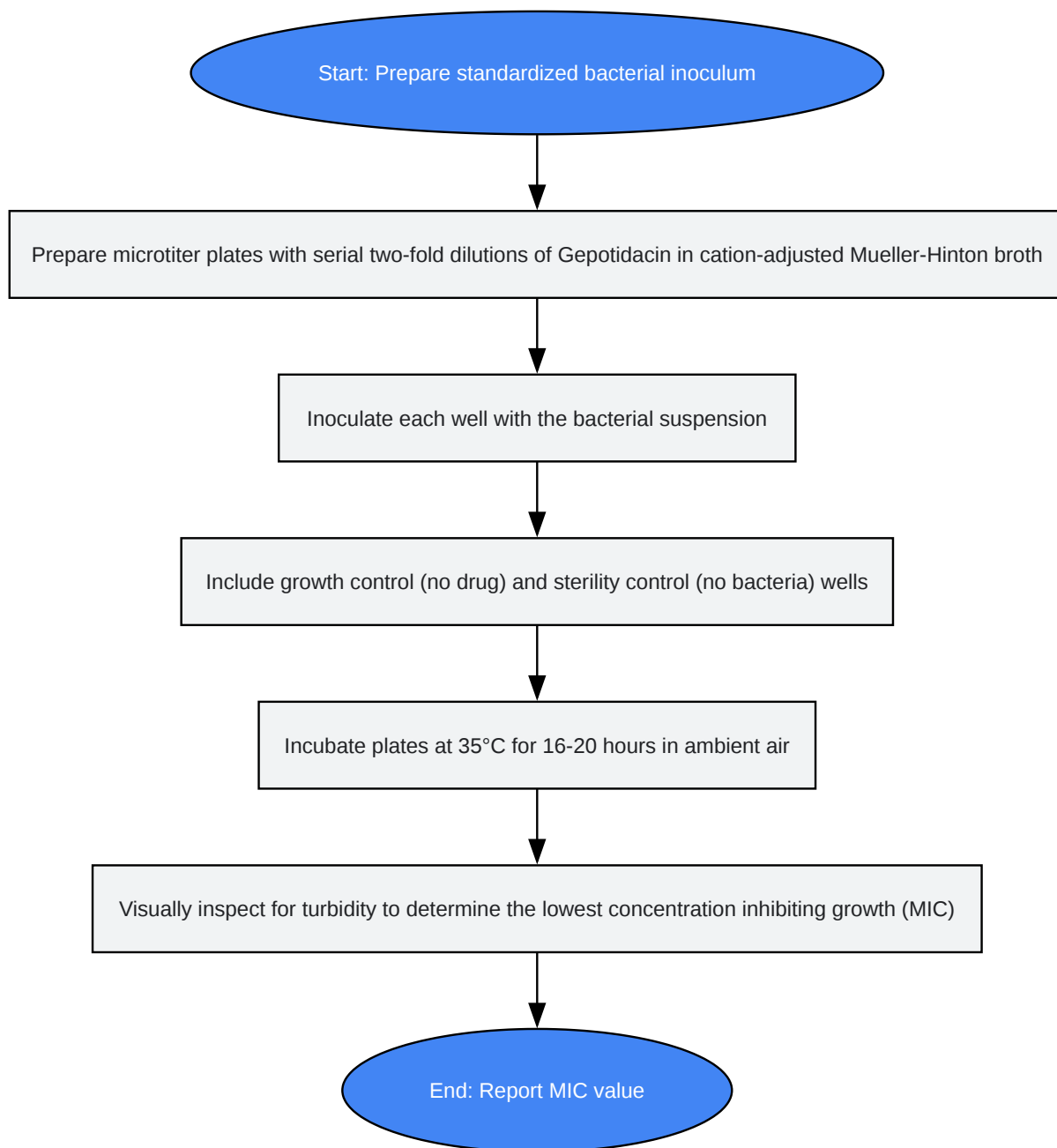
Gepotidacin (formerly GSK2140944) is a first-in-class triazaacenaphthylene antibiotic with a novel mechanism of action, offering a promising new therapeutic option in an era of growing antimicrobial resistance.[1][2] It is being developed for both oral and intravenous administration for the treatment of various bacterial infections.[3] This technical guide provides an in-depth overview of the in vitro spectrum of activity of **Gepotidacin hydrochloride**, with a focus on quantitative data, detailed experimental protocols, and the underlying mechanism of action.

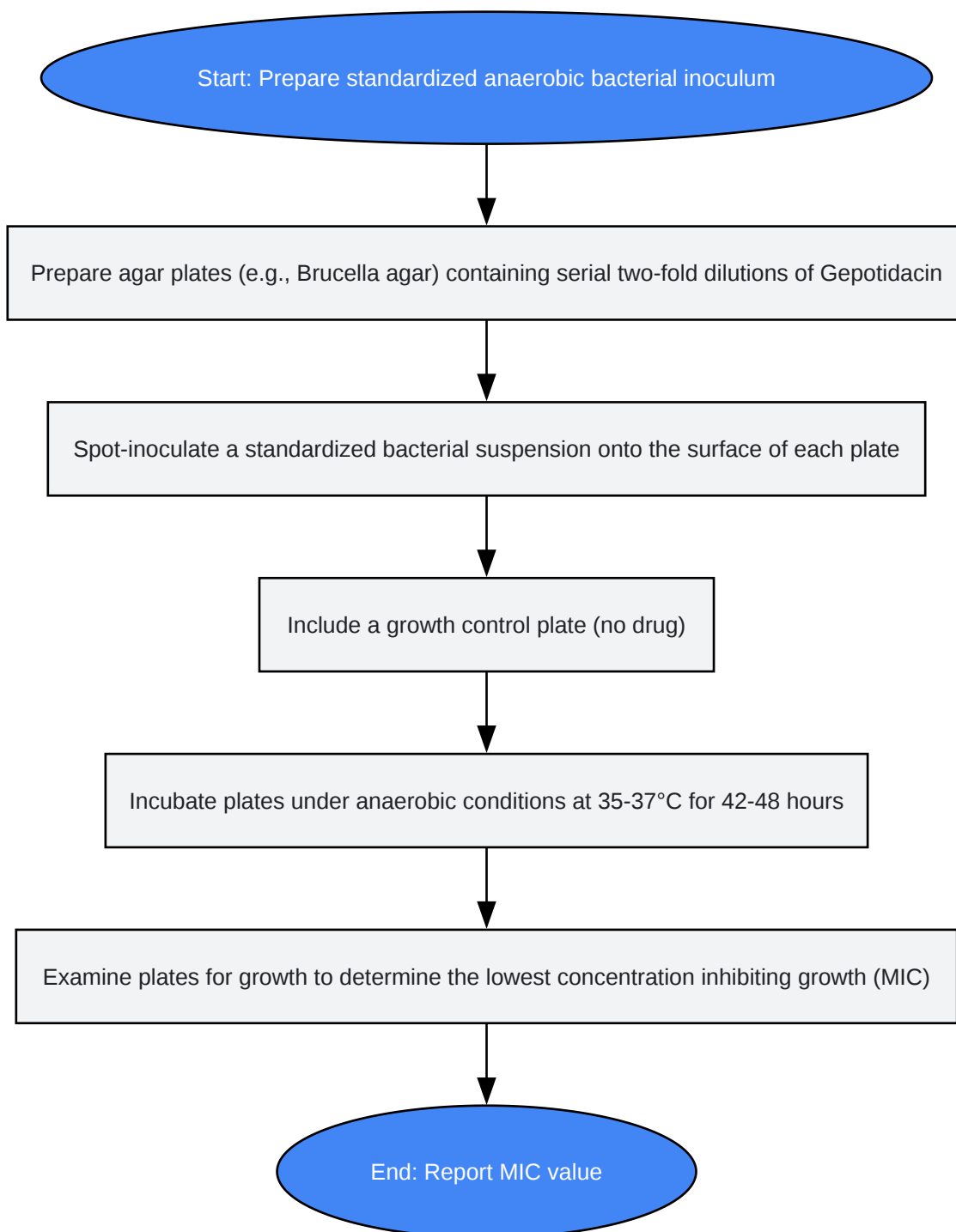
Mechanism of Action

Gepotidacin exerts its bactericidal effect by selectively inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[4][5][6] These enzymes are crucial for bacterial DNA replication, transcription, and cell division.[1][5] Gepotidacin binds to a distinct site on the GyrA subunit of DNA gyrase and the ParC subunit of topoisomerase IV, differing from the binding site of fluoroquinolones.[5][7] This unique, dual-targeting mechanism provides well-balanced inhibition of both enzymes in most uropathogens and contributes to its

activity against fluoroquinolone-resistant strains.[4][7][8] The inhibition of these enzymes prevents the proper management of DNA supercoiling and decatenation of replicated chromosomes, ultimately leading to bacterial cell death.[4][9] Studies have shown that gepotidacin primarily induces single-stranded DNA breaks, a mechanism distinct from fluoroquinolones which predominantly cause double-stranded breaks.[4][10]







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